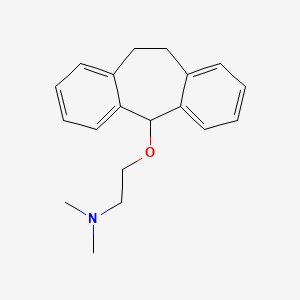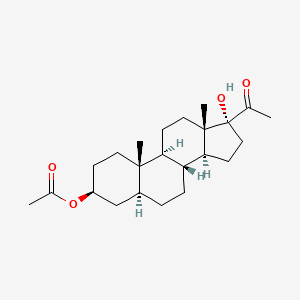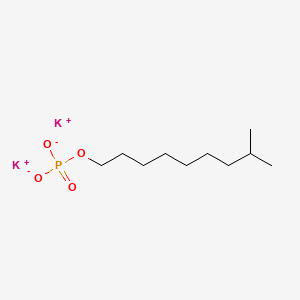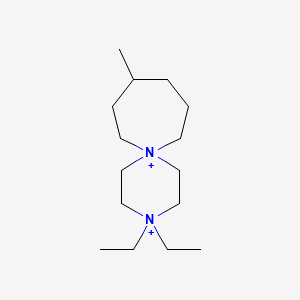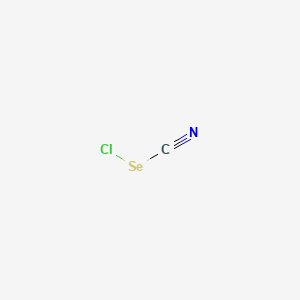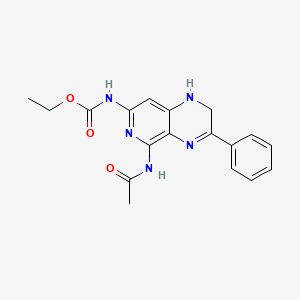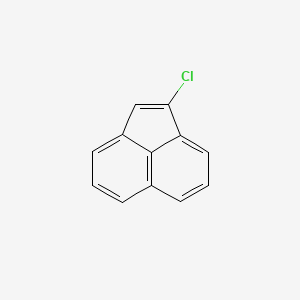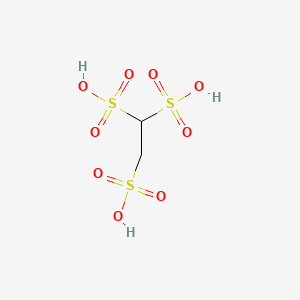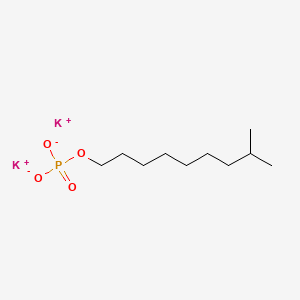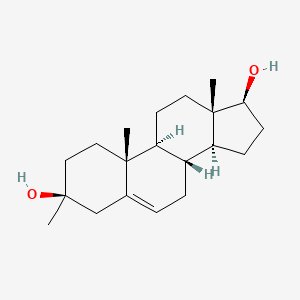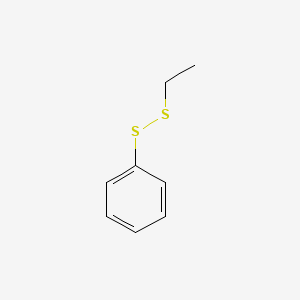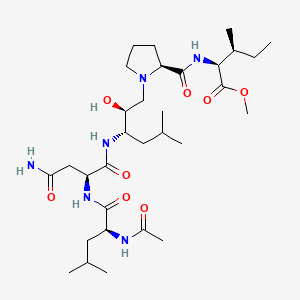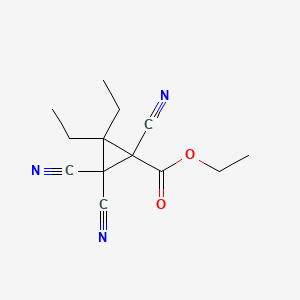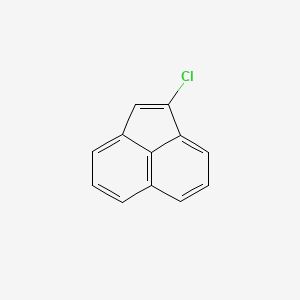
1-Chloroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroacenaphthylene is an aromatic compound with the molecular formula C12H7Cl. It is a derivative of acenaphthylene, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroacenaphthylene can be synthesized through various methods. One common approach involves the chlorination of acenaphthylene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone using oxidizing agents such as potassium permanganate (KMnO).
Reduction: Reduction of this compound can yield acenaphthylene using reducing agents like zinc dust in ethanol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), acidic or basic medium.
Reduction: Zinc dust, ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH), in solvents like methanol.
Major Products Formed:
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthylene.
Substitution: Various substituted acenaphthylenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Material Science: The compound is utilized in the design of organic semiconductors and other electronic materials. Its π-conjugated system contributes to the electronic properties of these materials.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-chloroacenaphthylene in chemical reactions involves the interaction of its aromatic ring and the chlorine substituent. The chlorine atom can participate in electrophilic aromatic substitution reactions, where it can be replaced by other groups. The π-conjugated system of the acenaphthylene ring also plays a crucial role in its reactivity, influencing the stability and reactivity of intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
1-Bromoacenaphthylene: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions.
Acenaphthylene: The parent compound without any halogen substituents. It is less reactive in substitution reactions compared to its halogenated derivatives.
1-Chloronaphthalene: Another chlorinated aromatic compound, but with a different ring structure. It has different reactivity and applications compared to 1-chloroacenaphthylene.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity and properties. Its applications in material science and organic synthesis highlight its versatility and importance in various fields.
Propriétés
Numéro CAS |
65726-91-2 |
|---|---|
Formule moléculaire |
C12H7Cl |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
1-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |
Clé InChI |
IUOZUYUGGOKLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


